3-Bromo-4-(hydrazinylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(hydrazinylmethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the third position and a hydrazinylmethyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(hydrazinylmethyl)pyridine typically involves the bromination of 4-methylpyridine followed by the introduction of the hydrazinylmethyl group. One common method involves the following steps:
Hydrazinylation: The 3-bromo-4-methylpyridine is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinylmethyl group, forming this compound.
Industrial Production Methods
For industrial production, the process is scaled up with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(hydrazinylmethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazinylmethyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
3-Bromo-4-(hydrazinylmethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(hydrazinylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylmethyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule . The bromine atom can also participate in halogen bonding, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylpyridine: Lacks the hydrazinylmethyl group, making it less versatile in certain reactions.
4-(Hydrazinylmethyl)pyridine:
Uniqueness
3-Bromo-4-(hydrazinylmethyl)pyridine is unique due to the presence of both the bromine atom and the hydrazinylmethyl group, which confer distinct reactivity and versatility in synthetic and biological applications .
Biological Activity
3-Bromo-4-(hydrazinylmethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a bromine atom at the third position and a hydrazinylmethyl group at the fourth position of the pyridine ring, which contributes to its reactivity and versatility in synthetic applications.
The molecular formula of this compound is C6H7BrN2. The synthesis typically involves two main steps, where the bromine substituent and the hydrazinylmethyl group can participate in various substitution and oxidation reactions, yielding derivatives with distinct biological activities. Continuous flow reactors are often employed for large-scale production to enhance reaction efficiency and reproducibility, ensuring high yields and purity of the final product.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group is known for its potential antitumor properties, making this compound relevant in pharmacological studies. It can form hydrogen bonds or coordinate with metal ions, influencing the activity of target molecules, which is crucial for drug design.
Antitumor Activity
Research indicates that compounds containing hydrazinyl groups often exhibit antitumor properties. The specific mechanism by which this compound exerts its effects may involve the inhibition of tumor cell proliferation or induction of apoptosis through various signaling pathways. For instance, studies have shown that related hydrazine derivatives can inhibit cancer cell growth through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Antimicrobial Properties
In addition to its antitumor potential, this compound may also exhibit antimicrobial activity. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency. For example, related pyridine derivatives have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess comparable properties .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds can be insightful:
Compound Name | Key Features | Uniqueness |
---|---|---|
3-Bromo-4-methylpyridine | Lacks the hydrazinylmethyl group | Less versatile due to absence of functional group |
4-(Hydrazinylmethyl)pyridine | Contains only the hydrazinylmethyl group | Does not have bromine substituent |
3-Hydrazinopyridine | Similar core structure but lacks bromination | Different reactivity profile |
3-Amino-4-bromopyridine | Contains amino instead of hydrazinylmethyl group | Varies in biological activity |
This table highlights how the combination of both a bromine atom and a hydrazinylmethyl group in this compound enhances its reactivity compared to similar compounds, making it an attractive candidate for further research in medicinal chemistry.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyridine derivatives similar to this compound:
- Antitumor Studies : A study on hydrazine derivatives revealed that certain compounds could inhibit cancer cell lines through mechanisms involving apoptosis induction. This suggests that this compound may share similar pathways.
- Antimicrobial Activity : Research on alkaloids indicated that halogenated pyridines exhibited significant antimicrobial properties against various pathogens, reinforcing the potential efficacy of this compound in treating infections .
Properties
Molecular Formula |
C6H8BrN3 |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
(3-bromopyridin-4-yl)methylhydrazine |
InChI |
InChI=1S/C6H8BrN3/c7-6-4-9-2-1-5(6)3-10-8/h1-2,4,10H,3,8H2 |
InChI Key |
BNNWLSGIQJYGQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CNN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.